4-[4-(3-fluoro-4-methoxybenzyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
Overview
Description
4-[4-(3-fluoro-4-methoxybenzyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of 4-[4-(3-fluoro-4-methoxybenzyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by reacting hydrazine hydrate with an appropriate acid chloride in the presence of a base such as triethylamine.
Introduction of the piperazine moiety: The piperazine ring is introduced through nucleophilic substitution reactions.
Attachment of the 3-fluoro-4-methoxybenzyl group: This step involves the reaction of the piperazine derivative with 3-fluoro-4-methoxybenzyl chloride under suitable conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
4-[4-(3-fluoro-4-methoxybenzyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine and benzyl positions.
Common reagents and conditions used in these reactions include organic solvents (e.g., chloroform, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[4-(3-fluoro-4-methoxybenzyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[4-(3-fluoro-4-methoxybenzyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
4-[4-(3-fluoro-4-methoxybenzyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine can be compared with other similar compounds, such as:
This compound derivatives: These compounds may have different substituents on the pyrazolo[3,4-d]pyrimidine core or the piperazine ring, leading to variations in their biological activity and properties.
Other pyrazolo[3,4-d]pyrimidine compounds: Compounds with different substituents on the pyrazolo[3,4-d]pyrimidine core may exhibit different biological activities and applications.
Properties
IUPAC Name |
4-[4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl]-1-phenylpyrazolo[3,4-d]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN6O/c1-31-21-8-7-17(13-20(21)24)15-28-9-11-29(12-10-28)22-19-14-27-30(23(19)26-16-25-22)18-5-3-2-4-6-18/h2-8,13-14,16H,9-12,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNJYPNNAMQWUOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C3=NC=NC4=C3C=NN4C5=CC=CC=C5)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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